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Compound of Interest

Compound Name: 7-Oxa-2-azaspiro[3.5]nonane

Cat. No.: B070580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two

rings share a single atom, represent a fascinating and increasingly important class of

molecules in drug discovery. Their inherent structural rigidity and novel chemical space offer

significant advantages in the design of potent and selective therapeutic agents. This technical

guide provides a comprehensive overview of the diverse biological activities of spirocyclic

compounds, with a focus on their anticancer, neuroprotective, antiviral, and anti-inflammatory

properties. Detailed experimental protocols for key biological assays and visualizations of

relevant signaling pathways are included to facilitate further research and development in this

exciting field.

Anticancer Activity of Spirocyclic Compounds
Spirocyclic scaffolds are prevalent in a variety of anticancer agents due to their ability to mimic

natural product structures and interact with high affinity to biological targets. Spirooxindoles, in

particular, have emerged as a privileged scaffold in cancer research.

Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected spirocyclic

compounds against various cancer cell lines, with data presented as half-maximal inhibitory

concentrations (IC50).
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Compound
Class

Specific
Compound(s)

Cancer Cell
Line

IC50 (µM) Reference

Spirooxindole MI-63
Prostate

(LNCaP)
0.22 [1]

Spirooxindole MI-219 Colon (HCT116) 0.005 [2]

Spirooxindole
SAR405838

(RG7112)
Various 0.0008 - 0.09 [3]

Spirooxindole
Compound with

R = 4-F3CC6H4

HCT116 (colon),

HepG2 (liver),

PC3 (pancreatic)

7 ± 0.27, 5.5 ±

0.2, 6 ± 0.23
[4]

Spirooxindole Derivative 38

MDA-MB-231

(breast), PC3

(prostate), HCT-

116 (colon),

A549 (lung)

2.4 ± 0.2, 3.4 ±

0.3, 7.2 ± 0.3,

7.8 ± 0.3

[4]

Spirooxindole
Compounds 4b

and 4i

Caco2 and

HCT116 (colon)

68 and 63, 55

and 51
[5]

Spiro-

pyrrolopyridazine
SPP10

MCF-7 (breast),

H69AR (lung),

PC-3 (prostate)

2.31 ± 0.3, 3.16

± 0.8, 4.2 ± 0.2
[6]

Spiroketal
Synthetic

derivative

Murine

Melanoma (B16)
Nanomolar range [7][8]

Spiro-

benzodiazepines

Compounds 4a-

4u

A549 (lung),

MCF-7 (breast),

DU-145

(prostate), HeLa

(cervical)

1.349 to 50.00 [9]

Signaling Pathways in Anticancer Activity
Spirocyclic compounds exert their anticancer effects through various mechanisms, including

the inhibition of protein-protein interactions and the modulation of key signaling pathways.
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A significant number of spirooxindoles have been developed as inhibitors of the p53-MDM2

interaction. MDM2 is a negative regulator of the p53 tumor suppressor protein. By binding to

MDM2, these spirocyclic compounds prevent the degradation of p53, leading to its

accumulation and the activation of downstream pathways that induce cell cycle arrest and

apoptosis.[3][4][10][11][12][13]
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p53-MDM2 signaling pathway and its inhibition by spirooxindoles.

Polo-Like Kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression

is linked to tumorigenesis. Certain spirooxindoles have been identified as inhibitors of PLK4,

leading to mitotic errors and ultimately, cancer cell death.[5][14][15][16][17]
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PLK4 signaling in centriole duplication and its inhibition.
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Neuroprotective Activity of Spirocyclic Compounds
Spiro-alkaloids and other spiro-heterocycles have demonstrated significant potential in the

treatment of neurodegenerative diseases. Their mechanisms of action often involve the

modulation of neurotransmitter systems and the activation of pro-survival signaling pathways.

Quantitative Data on Neuroprotective Activity
The following table presents quantitative data on the neuroprotective and related activities of

selected spirocyclic compounds.

Compound
Class

Specific
Compound(s)

Biological
Target/Assay

IC50/Activity Reference

Steroidal

Alkaloids

Conessimin

(from Holarrhena

antidysenterica)

Acetylcholinester

ase (AChE)
4 µM [16]

Spiro-piperidine (+)-11a
5-HT1A Receptor

Binding
Nanomolar range [18]

Spirooxindole-

pyrazole
Compound 5

Acetylcholinester

ase (AChE)
5.7 µM [19]

Spirooxindole-

pyrazole
Compound 6

Acetylcholinester

ase (AChE)
7.8 µM [19]

Spirooxindole-

pyrazole
Compound 7

Acetylcholinester

ase (AChE)
8.3 µM [19]

Benzofuran

piperidine
Compound 3h

Acetylcholinester

ase (AChE)
21 µM [20]

Cinnamamide-

piperidine
Compound 9d

Glutamate-

induced

neurotoxicity in

SH-SY5Y cells

Potent

neuroprotection
[21]

Signaling Pathways in Neuroprotection
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The neuroprotective effects of spirocyclic compounds can be attributed to their interaction with

various signaling pathways, including those mediated by neurotrophic factors.

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that promotes neuronal

survival, growth, and differentiation by binding to its receptor, Tropomyosin receptor kinase B

(TrkB). This activates downstream signaling cascades such as the PI3K/Akt and MAPK/ERK

pathways, which are crucial for neuroprotection.[2][10][11][12][13]
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BDNF/TrkB signaling pathway leading to neuroprotection.
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Antiviral Activity of Spirocyclic Compounds
Spiro-heterocycles have shown promise as antiviral agents, particularly against influenza virus,

by targeting viral components essential for replication and entry into host cells.

Quantitative Data on Antiviral Activity
The following table summarizes the in vitro antiviral activity of selected spirocyclic and related

heterocyclic compounds.

Compound
Class

Specific
Compound(
s)

Virus
Target/Assa
y

IC50/EC50 Reference

N-(1-thia-4-

azaspiro[4.5]

decan-4-

yl)carboxami

de

4c
Influenza

A/H3N2

CPE

reduction
3 - 23 µM [22]

Thiazolyl

thiourea
Compound 6 HIV-1

Reverse

Transcriptase

Subnanomola

r
[23]

Spiro-β-

lactam
14b HIV-1

Viral

infectivity
0.058 µM [24]

Pyridine

derivative
NBD-14204

HIV-1 clinical

isolates

Antiviral

activity
0.24–0.9 µM [25]

Thienyl-

based amide
Bisamide 8

Influenza A

(A/Wuhan/35

9/1995)

Antiviral

activity
18.52 µg/mL [3][5]

Oseltamivir

derivative
6k

Influenza

H3N2

Neuraminidas

e inhibition

~3-fold more

active than

oseltamivir

carboxylate

[14]
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Anti-inflammatory Activity of Spirocyclic
Compounds
Spiroketals and other spirocyclic structures have been found to possess anti-inflammatory

properties, primarily through the inhibition of key inflammatory signaling pathways.

Mechanism of Anti-inflammatory Action
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of

numerous pro-inflammatory genes. Certain polyacetylene spiroketals have been shown to

inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators such

as interleukins and TNF-α.[4][7][9][26][27][28][29][30][31][32]
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NF-κB signaling pathway and its inhibition by spiroketal compounds.
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Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of

the biological activity of spirocyclic compounds.

MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured

cells.[4]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is

based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of

viable cells into a purple formazan product. The amount of formazan produced is directly

proportional to the number of living cells.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow

them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the spirocyclic

compound for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g.,

DMSO).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution

(e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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